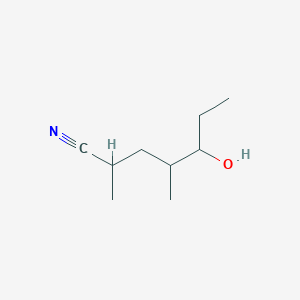

5-Hydroxy-2,4-dimethylheptanenitrile

Description

5-Hydroxy-2,4-dimethylheptanenitrile is an aliphatic nitrile derivative featuring hydroxyl and dimethyl substituents at the 5th, 2nd, and 4th positions of a heptane backbone. Its synthesis involves the Corey-Kim oxidation of secondary alcohols, as noted in . This compound is structurally characterized by its nitrile (-CN) group, which confers reactivity in nucleophilic additions and reductions, and the hydroxyl (-OH) group, which may participate in hydrogen bonding or esterification reactions. However, the provided evidence lacks detailed physicochemical or toxicological data for this specific compound.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

5-hydroxy-2,4-dimethylheptanenitrile |

InChI |

InChI=1S/C9H17NO/c1-4-9(11)8(3)5-7(2)6-10/h7-9,11H,4-5H2,1-3H3 |

InChI Key |

ZBJUNCRJUNAMOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)CC(C)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-2,4-dimethylheptanenitrile can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyl-5-oxoheptanenitrile using sodium borohydride in the presence of a base . This reaction typically occurs under mild conditions and results in the formation of the desired hydroxy compound.

Industrial Production Methods

Industrial production of 5-Hydroxy-2,4-dimethylheptanenitrile often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,4-dimethylheptanenitrile undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.

Major Products Formed

Oxidation: 2,4-Dimethyl-5-oxoheptanenitrile.

Reduction: 2,4-Dimethyl-5-aminoheptane.

Substitution: Depending on the substituent, various derivatives can be formed.

Scientific Research Applications

5-Hydroxy-2,4-dimethylheptanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,4-dimethylheptanenitrile involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

While direct comparative studies on 5-Hydroxy-2,4-dimethylheptanenitrile are absent in the provided evidence, its functional groups and substitution patterns can be contextualized with related compounds:

(a) Hydroxy Nitriles

- 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): MX, a halofuranone disinfection byproduct, shares a hydroxyl group but differs in its cyclic furanone structure and halogen substituents. MX exhibits potent mutagenicity in the Ames test and carcinogenicity in rats, attributed to its electrophilic α,β-unsaturated carbonyl system .

- BMX Series (BMX-1, BMX-2, BMX-3): These brominated MX analogues retain the 5-hydroxy-2(5H)-furanone core but differ in halogenation patterns. The linear aliphatic structure of 5-Hydroxy-2,4-dimethylheptanenitrile likely reduces its reactivity compared to these cyclic halofuranones.

(b) Dimethyl-Substituted Compounds

- 5-Hydroxy-2,2-dimethylhexan-3-one :

A related ketone synthesized via Corey-Kim oxidation (), this compound shares dimethyl and hydroxyl groups but replaces the nitrile with a ketone. This structural difference alters solubility and reactivity; nitriles typically have higher polarity and participate in distinct reactions (e.g., Strecker synthesis).

Physicochemical and Toxicological Comparison

However, inferences can be drawn from structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.